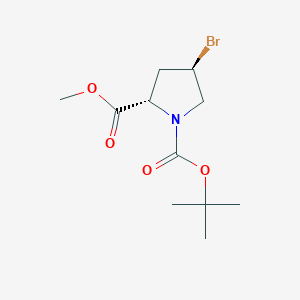
1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The unique stereochemistry (2S,4R) lends distinct properties to this compound, making it an interesting candidate for various chemical and biological studies. The presence of tert-butyl and methyl groups adds steric hindrance, affecting its reactivity and interactions.
Applications De Recherche Scientifique
1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate is used in several fields:
Chemistry: : As an intermediate in organic synthesis, especially for constructing complex molecules or chiral auxiliaries.
Biology: : Studied for its potential as a building block in bioactive molecules or enzyme inhibitors.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: : Utilized in the synthesis of advanced materials and as a starting point for producing agrochemicals or other industrially relevant compounds.
Méthodes De Préparation
The synthesis of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate generally involves:
Synthetic Routes: : One common method is the cyclization of appropriate amino acids or their derivatives under conditions that favor the formation of the pyrrolidine ring. For instance, starting from (S)-2-aminobutyric acid, one can perform bromination followed by esterification with tert-butyl and methyl groups.
Reaction Conditions: : These reactions typically require solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the cyclization and bromination steps.
Industrial Production Methods: : The scale-up for industrial production often leverages continuous flow chemistry to ensure consistency and efficiency. The usage of automated reactors helps in maintaining reaction conditions and improving yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical transformations:
Types of Reactions: : It can participate in substitution reactions (nucleophilic or electrophilic), oxidation, and reduction.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines can replace the bromine under conditions like reflux in an aprotic solvent.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the pyrrolidine ring.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.
Major Products Formed
Substitution: Depending on the nucleophile, various substituted pyrrolidines can be formed.
Oxidation: The ring may open, forming carboxylates or other oxidized derivatives.
Reduction: Potentially leads to dehalogenation, forming a more saturated pyrrolidine derivative.
Mécanisme D'action
The mechanism by which this compound exerts its effects typically involves interactions with specific molecular targets:
Molecular Targets and Pathways: : It may interact with enzymes, receptors, or nucleic acids, inhibiting or modifying their activity through binding or covalent modification. The steric hindrance from the tert-butyl and methyl groups can play a role in these interactions, influencing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Comparing 1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate with similar brominated pyrrolidine derivatives:
Similar Compounds
1-O-methyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate
1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate
Uniqueness
The tert-butyl group in the compound provides steric hindrance that affects its reactivity and interactions, differentiating it from other derivatives.
Its specific (2S,4R) stereochemistry might impart unique biological and chemical properties compared to its (2R,4S) or other stereoisomers.
In sum, this compound presents itself as a compound of significant interest due to its unique structure and wide range of applications in scientific research, industry, and potentially medicine.
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQUSDPQTQXELO-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932385-86-8 |
Source


|
| Record name | 1-tert-butyl 2-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2874101.png)
![2-methoxy-4-methyl-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B2874107.png)
![ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2874109.png)
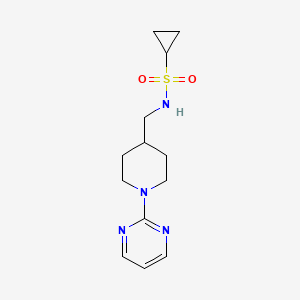
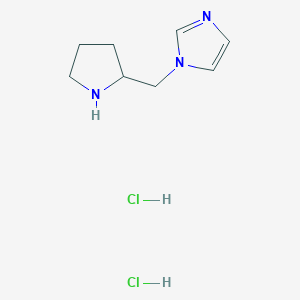
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide](/img/structure/B2874112.png)
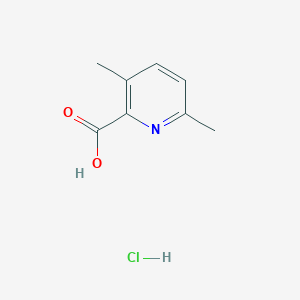
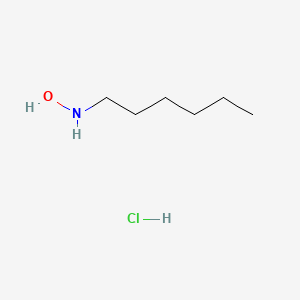
![2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol](/img/structure/B2874116.png)
![(2E)-N-butyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B2874117.png)
![Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B2874118.png)
![N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2874119.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2874122.png)
